![molecular formula C11H8ClIN2O2 B1397028 Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate CAS No. 1330583-63-5](/img/structure/B1397028.png)
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate is a class of heterocyclic compounds containing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of naphthyridines has been covered in various studies. For example, the Friedländer reaction is a well-known classical synthetic protocol used for the construction of the main 1,5-naphthyridine scaffold . Another method involves heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether and the subsequent decarboxylation .
Molecular Structure Analysis
Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings. There are six positional isomers with different locations of nitrogen atoms .
Chemical Reactions Analysis
Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .
Scientific Research Applications
Synthesis and Chemical Structure
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate is often used in the synthesis of various chemical compounds. For instance, Kiely (1991) describes the preparation of a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which involves specific steps like reduction, regioselective deprotonation, methylation, and selenation. This showcases the compound's utility in complex chemical syntheses (Kiely, 1991).
Biological Activity
The compound and its derivatives have been studied for their biological activity. Mogilaiah et al. (2003) explored the synthesis of novel azetidino and triazolo derivatives of Ethyl 1,8-naphthyridin-2-one-3-carboxylate, highlighting its potential in developing antibacterial agents (Mogilaiah, Reddy, Rao, & Reddy, 2003).
Methodological Advances in Synthesis
Leyva-Ramos et al. (2017) implemented a microwave-assisted synthesis method for a similar compound, ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which highlights the evolution of synthesis methods to increase efficiency (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).
Mechanism of Action
The biological activity of naphthyridines obtained from various natural sources was summarized in a study . According to previous studies, the naphthyridine alkaloids displayed multiple activities, i.a., antiinfectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .
Future Directions
properties
IUPAC Name |
ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O2/c1-2-17-11(16)8-4-6-3-7(13)5-14-10(6)15-9(8)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXOYMQNYAFMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164986 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1330583-63-5 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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